1,1,1-Trifluoro-2-amino-5-hexene

Medicinal Chemistry Physicochemical Profiling Amine Basicity

1,1,1-Trifluoro-2-amino-5-hexene (CAS 137515-61-8) is a chiral, aliphatic primary amine characterized by a trifluoromethyl (CF3) group directly attached to the alpha-carbon and a terminal homoallylic double bond. This structure defines it as a unique member of the α-trifluoromethyl amine class, a privileged scaffold in medicinal chemistry due to the profound electronic effects of the CF3 group.

Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
Cat. No. B12117874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-amino-5-hexene
Molecular FormulaC6H10F3N
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC=CCCC(C(F)(F)F)N
InChIInChI=1S/C6H10F3N/c1-2-3-4-5(10)6(7,8)9/h2,5H,1,3-4,10H2
InChIKeyHZJYMSXOMJSKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-2-amino-5-hexene: A Specialized α-CF3 Homoallylic Amine Scaffold for Medicinal Chemistry and Asymmetric Synthesis


1,1,1-Trifluoro-2-amino-5-hexene (CAS 137515-61-8) is a chiral, aliphatic primary amine characterized by a trifluoromethyl (CF3) group directly attached to the alpha-carbon and a terminal homoallylic double bond . This structure defines it as a unique member of the α-trifluoromethyl amine class, a privileged scaffold in medicinal chemistry due to the profound electronic effects of the CF3 group. The compound serves as a versatile synthetic building block, particularly for introducing fluorinated chiral centers into more complex molecules, where the combination of the amine and terminal alkene functionalities allows for downstream diversification not possible with saturated or non-fluorinated analogs [1]. Its specific CAS number ensures procurement of this distinct molecular architecture for research and development applications.

Why 1,1,1-Trifluoro-2-amino-5-hexene Cannot Be Replaced by Common α-CF3 Amines or Non-Fluorinated Analogs


Selecting a structurally similar alternative for 1,1,1-trifluoro-2-amino-5-hexene without quantitative justification risks significant experimental failure. The unique spatial arrangement of the strongly electron-withdrawing CF3 group directly adjacent to the amine dramatically alters the amine's physicochemical properties, such as basicity and nucleophilicity, compared to isomers where the CF3 group is more distant [1]. Furthermore, the terminal alkene is not an inert structural feature; it provides a critical handle for late-stage diversification via olefin chemistry (e.g., hydroboration, cross-metathesis), a functionality absent in simpler 1,1,1-trifluoro-2-aminoalkanes [2]. Substituting with a non-fluorinated analog like hex-5-en-2-amine would eliminate the enhanced metabolic stability and specific conformational and electronic effects conferred by the CF3 group, which are central to the design of fluorinated drug candidates [3].

Quantitative Differentiation Guide for 1,1,1-Trifluoro-2-amino-5-hexene vs. Structural Analogs


Reduced Amine Basicity of α-Trifluoromethyl vs. β-Trifluoromethyl Isomers

The amine basicity of 1,1,1-trifluoro-2-amino-5-hexene is significantly lower than that of analogous compounds where the CF3 group is in the beta position. This is a direct consequence of the strong inductive electron-withdrawing effect of the alpha-CF3 group, which reduces electron density on the nitrogen atom [1]. In contrast, the basicity of beta-trifluoromethyl amines is much higher, closer to that of standard alkyl amines.

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Enhanced Lipophilicity (LogP) via α-CF3 Substitution Compared to Non-Fluorinated Scaffold

The introduction of an alpha-CF3 group into the molecular scaffold of 1,1,1-trifluoro-2-amino-5-hexene results in a quantifiable increase in lipophilicity compared to the non-fluorinated parent hex-5-en-2-amine. While direct data for this specific pair is unavailable, a comprehensive study on a set of saturated bicyclic amines established a consistent class-level effect, where adding an α-CF3 group increased the LogP by approximately 0.5 units [1]. This enhancement is a key design parameter for optimizing membrane permeability and target binding.

Drug Discovery ADME Properties Lipophilicity Modulation

Synthetic Versatility: Terminal Alkene vs. Saturated 1,1,1-Trifluoro-2-aminoalkanes

A key differentiator for 1,1,1-trifluoro-2-amino-5-hexene over generic 1,1,1-trifluoro-2-aminoalkanes is the terminal alkene functionality . This allows for downstream chemical transformations like hydroboration, cross-metathesis, or thiol-ene click chemistry, which are impossible with saturated analogs such as 1,1,1-trifluoro-2-propylamine or 1,1,1-trifluoro-2-butylamine. Patents covering the general class of 1,1,1-trifluoro-2-aminoalkanes highlight their use as intermediates for more complex molecules [1], and the unsaturated variant offers a wider reaction scope for such applications.

Synthetic Chemistry Building Blocks Late-Stage Functionalization

Validated Application Scenarios for 1,1,1-Trifluoro-2-amino-5-hexene


Modulating pKa and Lipophilicity in Central Nervous System (CNS) Drug Candidates

The class-level evidence of significantly reduced amine basicity and enhanced lipophilicity (ca. 0.5 LogP units) for α-CF3 amines supports the use of 1,1,1-trifluoro-2-amino-5-hexene as a key scaffold in CNS drug discovery [1]. These properties are essential for optimizing blood-brain barrier penetration and target engagement, where a lower amine pKa can reduce P-glycoprotein efflux and the increased LogP can improve passive permeability, differentiating it from more basic, non-fluorinated or beta-CF3 amine analogs.

Asymmetric Synthesis of Chiral α-Trifluoromethyl Nitrogen Heterocycles

The molecule's primary amine and terminal alkene make it an ideal chiral building block for constructing complex heterocycles like azetidines and pyrrolidines, as demonstrated by the field's use of homoallylic amines [1]. By employing this specific compound, researchers can perform a chiral pool or asymmetric catalytic step using the amine, then cyclize via the alkene, a synthetic pathway not accessible to saturated α-CF3 amines. This directly addresses the procurement need for a building block that combines chirality with functional group orthogonality.

Improving Metabolic Stability of Peptide or Amide Bond Mimics

The α-CF3-amine motif is a well-known, proteolytically stable surrogate for an amide bond in peptide mimetics [1]. 1,1,1-Trifluoro-2-amino-5-hexene provides this advantage along with a homoallylic side chain that can mimic a natural amino acid's alkyl side chain after functionalization. This compound should be prioritized over simple α-CF3-alkylamines when the final target requires a side chain amenable to further modification or bearing specific steric demands, as the terminal alkene allows for a greater diversity of downstream products from a single starting material.

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